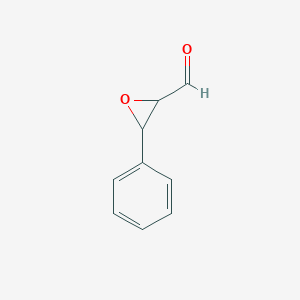
Oxiranecarboxaldehyde, 3-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenyloxirane-2-carbaldehyde is an organic compound with the molecular formula C₉H₈O₂ It is characterized by the presence of an oxirane ring (epoxide) attached to a phenyl group and an aldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method to synthesize 3-phenyloxirane-2-carbaldehyde involves the following steps :
Hydrolysis of Chloroacetonitrile: The starting material, chloroacetonitrile, is hydrolyzed to form a carboxylic acid.
Esterification: The carboxylic acid is then esterified.
Darzens Reaction: The ester undergoes a Darzens reaction with benzaldehyde to form the oxirane ring.
Reduction and Oxidation: The ester function is reduced using diisobutylaluminum hydride (DIBALH), followed by oxidation to an aldehyde using chromic acid.
Industrial Production Methods
Industrial production methods for 3-phenyloxirane-2-carbaldehyde typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3-Phenyloxirane-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can open the oxirane ring under mild conditions.
Major Products Formed
Oxidation: Benzoic acid and other carboxylic acids.
Reduction: Benzyl alcohol and other alcohols.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Phenyloxirane-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Industry: Used in the production of polymers and resins.
Mécanisme D'action
The mechanism of action of 3-phenyloxirane-2-carbaldehyde involves its reactive functional groups. The oxirane ring can undergo ring-opening reactions, while the aldehyde group can participate in nucleophilic addition reactions. These reactions enable the compound to interact with various molecular targets and pathways, making it useful in synthetic chemistry and potential pharmaceutical applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzaldehyde: Similar in having an aldehyde group attached to a phenyl ring but lacks the oxirane ring.
Styrene Oxide: Contains an oxirane ring attached to a phenyl group but lacks the aldehyde group.
Cinnamaldehyde: Contains an aldehyde group and a phenyl ring but has a different structural arrangement.
Uniqueness
3-Phenyloxirane-2-carbaldehyde is unique due to the presence of both an oxirane ring and an aldehyde group, which allows it to participate in a wider range of chemical reactions compared to its similar compounds. This dual functionality makes it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
5693-99-2 |
|---|---|
Formule moléculaire |
C9H8O2 |
Poids moléculaire |
148.16 g/mol |
Nom IUPAC |
3-phenyloxirane-2-carbaldehyde |
InChI |
InChI=1S/C9H8O2/c10-6-8-9(11-8)7-4-2-1-3-5-7/h1-6,8-9H |
Clé InChI |
MNDACYSEJXGHML-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2C(O2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


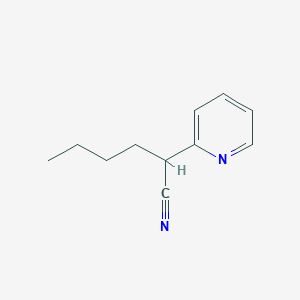
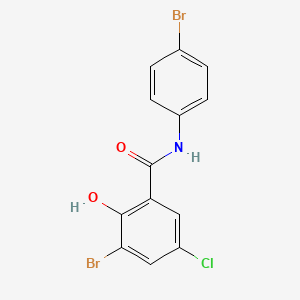
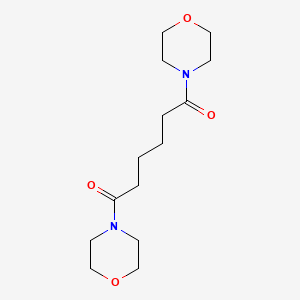
![3-[2-(2-Pyridinyl)ethyl]phenol](/img/structure/B14726480.png)
![2-[(4-Ethylphenyl)sulfanyl]benzoic acid](/img/structure/B14726482.png)
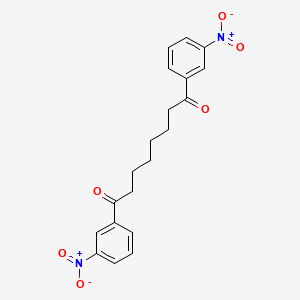
![2-Phenylnaphtho[1,2,3-cd]indol-6(2h)-one](/img/structure/B14726493.png)


![4-(Butylamino)-6-methyl-1-(4-nitrophenyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B14726506.png)
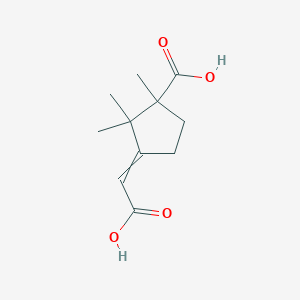
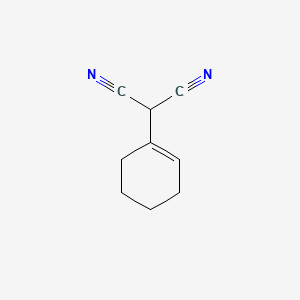
![N-{[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-butoxybenzamide](/img/structure/B14726531.png)
![2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)-N-(2-hydroxyethyl)anilino]ethanol](/img/structure/B14726537.png)
